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Introduction
The MYC oncogene is a master regulator of cell proliferation, metabolism, and apoptosis, and

its dysregulation is a hallmark of a vast array of human cancers.[1] The development of

therapeutic agents that can effectively target MYC has been a long-standing challenge in

oncology. MYC Degrader 1 (TFA), also known as A80.2HCl, is a novel molecular glue that

potently and selectively induces the degradation of MYC protein.[2] This document provides

detailed application notes and protocols for the use of MYC Degrader 1 (TFA) in combination

with other therapeutic agents, with a particular focus on CDK4/6 inhibitors, to overcome drug

resistance and enhance anti-tumor efficacy.

Recent studies have demonstrated that high levels of MYC expression can confer resistance to

CDK4/6 inhibitors, such as Palbociclib, by promoting the degradation of the retinoblastoma

protein (pRB1).[2][3][4] MYC achieves this by transcriptionally upregulating the E3 ubiquitin

ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[2] By degrading MYC,

MYC Degrader 1 (TFA) restores pRB1 levels and re-sensitizes cancer cells to CDK4/6

inhibition, creating a powerful synergistic anti-tumor effect.[2][5]

Signaling Pathways and Mechanism of Action
The combination of MYC Degrader 1 (TFA) and a CDK4/6 inhibitor targets two critical nodes in

cancer cell proliferation. The following diagram illustrates the underlying signaling pathways
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and the mechanism of synergistic action.
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Caption: Signaling pathway illustrating MYC-induced resistance to CDK4/6 inhibitors and the

synergistic mechanism of MYC Degrader 1 (TFA) and Palbociclib.

Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the

combination of MYC Degrader 1 (TFA) and the CDK4/6 inhibitor Palbociclib.

Table 1: In Vitro IC50 Values of Palbociclib in Combination with MYC Degrader 1 (TFA)
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Cell Line MYC Status Treatment
Palbociclib IC50
(µM)

T24 High Palbociclib alone 8.37

T24 High

Palbociclib + 10 nM

MYC Degrader 1

(TFA)

3.11

UMUC14 High Palbociclib alone 97.39

UMUC14 High

Palbociclib + 10 nM

MYC Degrader 1

(TFA)

10.23

Table 2: In Vivo Tumor Growth Inhibition with MYC Degrader 1 (TFA) and Palbociclib

Combination

Xenograft Model Treatment Group Dosing Regimen
Tumor Growth
Inhibition (%)

T24 Vehicle - 0

T24
MYC Degrader 1

(TFA)
6 mg/kg, i.g., qd ~40

T24 Palbociclib 50 mg/kg, i.g., qd ~30

T24
MYC Degrader 1

(TFA) + Palbociclib

6 mg/kg + 50 mg/kg,

i.g., qd
>80

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents

and their combinations.
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Materials:

Cancer cell lines (e.g., T24, UMUC14)

Complete growth medium (e.g., DMEM with 10% FBS)

MYC Degrader 1 (TFA)

CDK4/6 inhibitor (e.g., Palbociclib)

Dimethyl sulfoxide (DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

growth medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of MYC Degrader 1 (TFA) and the CDK4/6 inhibitor in complete

growth medium. For combination studies, a fixed concentration of one drug can be combined

with serial dilutions of the other, or a fixed ratio of the two drugs can be serially diluted.

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include

vehicle control (DMSO) wells.

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of solubilization solution to each well.

Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and determine IC50 values

using appropriate software (e.g., GraphPad Prism).

Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between two drugs (synergism,

additivity, or antagonism).

Procedure:

Perform cell viability assays with a range of concentrations for each drug alone and in

combination at a constant ratio.

Use software such as CompuSyn to calculate the Combination Index (CI).

CI < 1: Synergistic effect

CI = 1: Additive effect

CI > 1: Antagonistic effect

Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the proliferative capacity of

single cells.

Materials:

6-well plates

Complete growth medium

MYC Degrader 1 (TFA) and CDK4/6 inhibitor
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Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

Allow cells to attach for 24 hours.

Treat cells with the desired concentrations of MYC Degrader 1 (TFA), CDK4/6 inhibitor, or

the combination.

Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4

days.

When colonies are visible, wash the wells with PBS.

Fix the colonies with methanol for 15 minutes.

Stain with crystal violet solution for 20 minutes.

Wash with water and allow the plates to air dry.

Count the number of colonies (typically >50 cells).

Western Blot Analysis
This protocol is for detecting changes in protein levels of MYC and pRB1 following drug

treatment.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-MYC, anti-pRB1, anti-GAPDH/β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells with the indicated drugs for the desired time.

Lyse the cells and quantify protein concentration.

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

Separate proteins by electrophoresis and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate and an

imaging system.

In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the

drug combination.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)
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Cancer cell line (e.g., T24)

Matrigel (optional)

MYC Degrader 1 (TFA) and Palbociclib formulated for in vivo administration

Calipers

Procedure:

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into

the flank of the mice.

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize

the mice into treatment groups.

Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined

doses and schedule.

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3

times per week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo combination

studies.
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Caption: Workflow for in vitro combination studies of MYC Degrader 1 (TFA).
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Caption: Workflow for in vivo combination studies of MYC Degrader 1 (TFA).
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Conclusion
The combination of MYC Degrader 1 (TFA) with CDK4/6 inhibitors represents a promising

therapeutic strategy for cancers harboring high MYC expression, which often exhibit resistance

to CDK4/6 inhibitor monotherapy. The detailed protocols and application notes provided herein

offer a comprehensive guide for researchers to effectively design and execute preclinical

studies to further investigate and validate this synergistic combination. Careful adherence to

these methodologies will ensure the generation of robust and reproducible data, ultimately

accelerating the translation of this promising therapeutic approach to the clinic.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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